4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine
Description
Properties
IUPAC Name |
4-(4-cyclopropylsulfonylpiperazin-1-yl)-6-(4-methylpyrazol-1-yl)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N6O2S/c1-12-9-18-21(10-12)15-8-14(16-11-17-15)19-4-6-20(7-5-19)24(22,23)13-2-3-13/h8-11,13H,2-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKYTZMWMKZQKHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=N2)N3CCN(CC3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Dichloropyrimidine Intermediate
The pyrimidine core is functionalized with chlorine atoms at positions 4 and 6 to enable nucleophilic substitution.
Procedure :
Sulfonylation of Piperazine
The piperazine nitrogen is sulfonylated with cyclopropanesulfonyl chloride.
Procedure :
-
Reagents : Cyclopropanesulfonyl chloride (1.1 equiv), triethylamine (2.0 equiv).
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Conditions : Dichloromethane (DCM), 0°C → room temperature, 4 hours.
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Product : 4-[4-(Cyclopropanesulfonyl)piperazin-1-yl]-6-chloropyrimidine.
Pathway B: Cross-Coupling Approach
Piperazine Sulfonylation and Final Assembly
The bromine at position 4 is substituted with pre-sulfonylated piperazine.
Procedure :
-
Pre-sulfonylated piperazine : Synthesized as in Section 2.2.
-
Buchwald–Hartwig coupling : Pd₂(dba)₃ (3 mol%), Xantphos (6 mol%), Cs₂CO₃ (2.5 equiv), toluene, 110°C, 24 hours.
Comparative Analysis of Synthetic Routes
| Parameter | Pathway A | Pathway B |
|---|---|---|
| Total Steps | 3 | 4 |
| Overall Yield | 43% | 34% |
| Key Advantage | Simplicity | Regioselectivity |
| Limitation | Lower yield | Cost of catalysts |
Pathway A is preferred for scalability due to fewer steps, while Pathway B offers better control over substitution patterns.
Optimization Strategies and Challenges
Enhancing Substitution Efficiency
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Reduction: : The addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: : Replacement of an atom or group in the molecule with another atom or group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study enzyme inhibition or receptor binding. Its interactions with biological molecules can provide insights into cellular processes and pathways.
Medicine
In the medical field, this compound has potential as a drug candidate. Its ability to interact with specific molecular targets can be harnessed to develop new therapeutic agents.
Industry
In industry, this compound can be used in the development of new materials or as a catalyst in chemical reactions. Its properties can be leveraged to improve the efficiency of industrial processes.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it might bind to a specific receptor or enzyme, inhibiting its activity and leading to therapeutic effects. The exact mechanism would need to be determined through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to analogs with variations in the piperazine substituent, pyrazole group, or pyrimidine core. Key differences in molecular properties and inferred biological activities are highlighted below.
2.1 Structural Variations and Molecular Properties
2.2 Key Observations
- Piperazine Modifications: Cyclopropanesulfonyl (Target Compound): Balances steric bulk and metabolic stability. The cyclopropane’s rigidity may reduce off-target interactions compared to flexible groups like benzyl or methoxyphenyl . Trifluoromethylphenylsulfonyl (CAS 1171686-65-9): The electron-withdrawing trifluoromethyl group could enhance binding to hydrophobic pockets but may increase metabolic susceptibility .
Pyrazole/Substituent Variations :
- The cyclopropanesulfonyl group could fine-tune selectivity .
Research Findings and Hypotheses
- Metabolic Stability : Cyclopropane’s strain energy may slow oxidative metabolism compared to unstrained aliphatic chains (e.g., methanesulfonyl in ) .
- Binding Affinity : Sulfonyl groups in the target compound and CAS 1171686-65-9 likely engage in hydrogen bonding with kinase ATP pockets, whereas methoxyphenyl () relies on π-π stacking .
- Solubility : The target compound’s molecular weight (369.43 g/mol) is lower than benzyl- or trifluoromethyl-containing analogs, suggesting better aqueous solubility .
Q & A
Basic: What are the key synthetic steps for preparing 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine?
Answer:
The synthesis typically involves:
Piperazine sulfonylation : Reacting cyclopropanesulfonyl chloride with piperazine derivatives under basic conditions (e.g., triethylamine in dichloromethane) to form the sulfonylated piperazine intermediate.
Pyrimidine functionalization : Coupling the sulfonylated piperazine to a halogenated pyrimidine core (e.g., 4-chloro-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine) via nucleophilic aromatic substitution, often using microwave-assisted heating in dimethylformamide (DMF) .
Purification : Column chromatography or recrystallization to isolate the final compound, monitored by thin-layer chromatography (TLC) with UV detection .
Basic: What analytical techniques are used to confirm the compound’s structure and purity?
Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR to verify substituent positions and cyclopropane ring integrity. For example, the cyclopropane protons appear as distinct multiplets at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 403.1542) .
- High-Performance Liquid Chromatography (HPLC) : Purity >95% assessed using a C18 column with acetonitrile/water gradients .
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency compared to non-polar solvents .
- Temperature control : Microwave-assisted synthesis at 120°C reduces side reactions and shortens reaction time (2 hours vs. 12 hours conventional) .
- Catalyst screening : Adding catalytic potassium iodide (KI) accelerates halogen exchange in pyrimidine intermediates .
- Design of Experiments (DoE) : Statistical optimization of parameters (e.g., molar ratios, solvent volume) to maximize yield .
Advanced: How should researchers address contradictions in reported bioactivity data (e.g., varying IC50 values)?
Answer:
- Standardize assays : Re-evaluate activity under uniform conditions (e.g., cell line specificity, ATP concentration in kinase assays) .
- Metabolic stability testing : Assess compound stability in liver microsomes to rule out false negatives due to rapid degradation .
- In vivo validation : Compare pharmacokinetic profiles (e.g., bioavailability, half-life) to resolve discrepancies between in vitro and in vivo efficacy .
Advanced: What methodologies are recommended for structure-activity relationship (SAR) studies?
Answer:
- Substituent variation : Synthesize analogs with modified pyrazole (e.g., 3,5-dimethyl) or sulfonyl groups (e.g., phenylsulfonyl) to probe steric/electronic effects .
- Computational docking : Use Schrödinger Suite or AutoDock to predict binding modes with target enzymes (e.g., kinase domains) .
- Biological assays : Measure inhibition constants (Ki) via fluorescence polarization or surface plasmon resonance (SPR) for quantitative SAR .
Advanced: How to resolve conflicting data in enzyme inhibition vs. cellular activity?
Answer:
- Membrane permeability assessment : Use Caco-2 cell monolayers to determine if poor cellular uptake explains low activity despite high enzyme affinity .
- Off-target profiling : Screen against related enzymes (e.g., P450 isoforms) to identify unintended interactions .
- Transcriptomic analysis : RNA sequencing of treated cells to uncover compensatory pathways masking target inhibition .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- CRISPR-Cas9 knockout : Generate target gene knockouts in cell lines to confirm on-target effects .
- Chemical proteomics : Use affinity-based probes to map binding partners in lysates .
- Animal models : Test efficacy in xenograft models with biomarker analysis (e.g., phosphorylated kinase levels) .
Basic: How is the compound’s stability assessed under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
- Photostability : Expose to UV light (ICH Q1B guidelines) to assess light sensitivity .
- Thermogravimetric analysis (TGA) : Determine thermal decomposition thresholds .
Advanced: What computational tools predict metabolic pathways for this compound?
Answer:
- MetaSite : Predicts cytochrome P450-mediated metabolism, highlighting vulnerable sites (e.g., cyclopropane ring oxidation) .
- GLORYx : Generates metabolite structures using machine learning .
- Molecular dynamics (MD) simulations : Model interactions with metabolic enzymes (e.g., CYP3A4) to prioritize in vitro testing .
Advanced: How to design derivatives with improved blood-brain barrier (BBB) penetration?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
